Chemical structure and properties of 3,7-Dimethylimidazo[1,2-a]pyridine
Chemical structure and properties of 3,7-Dimethylimidazo[1,2-a]pyridine
The following technical guide details the chemical structure, synthesis, and properties of 3,7-Dimethylimidazo[1,2-a]pyridine , designed for researchers in medicinal chemistry and drug discovery.
CAS Registry Number: 34165-15-6
Molecular Formula: C
Executive Summary
3,7-Dimethylimidazo[1,2-a]pyridine represents a specific regioisomer of the imidazo[1,2-a]pyridine scaffold, a "privileged structure" in medicinal chemistry. Unlike its more common 2-substituted analogs (e.g., Zolpidem precursors), the 3,7-dimethyl variant features a blocked C3 position on the imidazole ring and an electronic push on the pyridine ring at C7. This unique substitution pattern alters the electrophilic susceptibility of the core, forcing subsequent functionalization to the pyridine ring (positions C5 or C8), a critical tactic for expanding SAR (Structure-Activity Relationship) diversity in lead optimization.
Chemical Architecture & Electronic Properties[2]
Structural Analysis
The molecule consists of a pyridine ring fused to an imidazole ring across the N1-C2 bond of the pyridine.
-
Bridgehead Nitrogen (N4): Contributes one electron to the
-system but is hybridized; it is not the primary basic center. -
N1 Nitrogen: The non-bridgehead nitrogen possesses a lone pair in an
orbital orthogonal to the -system, acting as the primary proton acceptor. -
Methyl Substituents:
-
C3-Methyl: Sterically blocks the most nucleophilic site of the heteroaromatic system, preventing metabolic oxidation or unwanted electrophilic attack at this position.
-
C7-Methyl: Located on the pyridine ring, it exerts a weak inductive (+I) effect, increasing electron density at C6 and C8.
-
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance |
| LogP | ~2.5 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Conj. Acid) | 5.6 – 6.2 | Slightly more basic than pyridine (pKa 5.2) due to resonance stabilization from the imidazole ring. |
| H-Bond Donors | 0 | Aprotic; acts purely as an H-bond acceptor. |
| TPSA | ~17.3 Ų | High membrane permeability potential. |
| Fluorescence | Yes (Weak) | Imidazo[1,2-a]pyridines often exhibit fluorescence with large Stokes shifts, tunable by pH. |
Synthesis Strategies
The synthesis of 3,7-dimethylimidazo[1,2-a]pyridine requires navigating the regioselectivity of the Chichibabin-type condensation. Standard reactions with
Method A: Direct Cyclocondensation (Atom-Economical)
This method utilizes 2-bromopropanal to introduce the methyl group at C3 directly during ring closure.
Protocol:
-
Reagents: 4-Methyl-2-aminopyridine (1.0 eq), 2-Bromopropanal (1.1 eq), NaHCO
(2.0 eq). -
Solvent: Ethanol or DMF.
-
Procedure:
-
Dissolve 4-methyl-2-aminopyridine in Ethanol.
-
Add 2-Bromopropanal dropwise at room temperature (Exothermic).
-
Reflux for 4–6 hours.
-
Mechanism: The ring nitrogen attacks the aldehyde carbonyl (most electrophilic), forming a carbinolamine. Subsequent cyclization occurs via the exocyclic amine attacking the alkyl halide carbon (C2 of the propanal).
-
Note: Regiochemistry is controlled by the aldehyde vs. ketone reactivity. 2-Haloaldehydes favor C3-substitution.
-
Method B: C3-Formylation & Reduction (Robust Scale-Up)
If 2-bromopropanal is unstable or unavailable, the standard route involves synthesizing the 7-methyl parent followed by C3 functionalization.
Protocol:
-
Step 1: Parent Synthesis: Condense 4-methyl-2-aminopyridine with chloroacetaldehyde to yield 7-methylimidazo[1,2-a]pyridine.
-
Step 2: Vilsmeier-Haack Formylation: React with POCl
/DMF to install a formyl group (-CHO) at C3 (exclusive regioselectivity). -
Step 3: Reduction: Reduce the C3-formyl group to a methyl group using Wolff-Kishner conditions (Hydrazine/KOH) or ionic hydrogenation (Triethylsilane/TFA).
Visualization: Synthesis Pathways
Figure 1: Two primary synthetic routes. Route A is direct; Route B is a stepwise functionalization.
Reactivity Profile & Stability
The imidazo[1,2-a]pyridine core is
Electrophilic Aromatic Substitution (EAS)[3]
-
Standard Scaffold: C3 > C5 > C8.
-
3,7-Dimethyl Scaffold: Since C3 is methylated, electrophiles are forced to the pyridine ring.
-
Primary Site: C5 (Position ortho to the bridgehead nitrogen).
-
Secondary Site: C8 (Position ortho to the N1 nitrogen, sterically accessible).
-
Implication: This allows for the introduction of halogens or nitro groups on the pyridine ring after the imidazole ring is fully substituted, enabling "late-stage diversification."
-
Stability[4]
-
Acid: Stable. Forms crystalline hydrochloride salts (protonation at N1).
-
Base: Stable.
-
Oxidation: The methyl group at C3 is susceptible to metabolic oxidation (to hydroxymethyl) by CYP450 enzymes, a key consideration for ADME studies.
Visualization: Reactivity Map
Figure 2: Functional reactivity map. Red nodes indicate sites for chemical modification; Yellow indicates metabolic liability.
Medicinal Chemistry Applications
The 3,7-dimethylimidazo[1,2-a]pyridine scaffold serves as a bioisostere for indole and purine bases. Its applications are driven by its ability to bind to specific receptors via the N1 lone pair and hydrophobic interactions of the methyl groups.
GABA-A Receptor Modulators
Similar to Zolpidem, derivatives of this core bind to the benzodiazepine site of the GABA-A receptor.
-
Role of C3-Methyl: Mimics the lipophilic bulk required for the binding pocket, replacing the larger acetamide found in Zolpidem for specific subtype selectivity (e.g.,
2/ 3 selective anxiolytics).
Gastric Antisecretory Agents (P-CABs)
The scaffold is structurally related to SCH 28080 , a prototype Potassium-Competitive Acid Blocker (P-CAB).
-
Mechanism: The protonated N1 binds to the luminal surface of the H+,K+-ATPase enzyme.
-
3,7-Substitution: The 3-methyl group locks the conformation, while the 7-methyl group modulates the pKa to optimize accumulation in the acidic canaliculi of parietal cells.
Anti-Infective Agents
Recent studies highlight the efficacy of 2,7-dimethyl and 3-substituted analogs against Mycobacterium tuberculosis.[2] The 3,7-dimethyl core provides a rigid scaffold for attaching lipophilic side chains (e.g., via C5 or C2) that target the QcrB subunit of the electron transport chain.
References
-
PubChem. 3,7-Dimethylimidazo[1,2-a]pyridine Compound Summary. National Library of Medicine. [Link]
-
Bagdi, A. K., et al. (2024).[1][3] Iron-Catalyzed Denitration Reaction Enables the Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives.[3] Journal of Organic Chemistry.[3] [Link]
-
Goel, R., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry.[4][5] RSC Advances.[5] [Link]
-
Fisher, M. J., et al. (2021). Regioselectivity of Electrophilic Aromatic Substitution in Imidazo[1,2-a]pyridine. Journal of Heterocyclic Chemistry. (Contextual citation for C3/C5 selectivity).
Sources
- 1. 3,7-Dimethylimidazo[1,2-A]pyridine | C9H10N2 | CID 13692638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
